molecular formula C12H15NO2 B14364645 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol CAS No. 90684-19-8

2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol

Cat. No.: B14364645
CAS No.: 90684-19-8
M. Wt: 205.25 g/mol
InChI Key: WWAKCFYJVOQDNY-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol is a compound that features a methoxy group and a tetrahydropyridinyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol can be achieved through several methods. One documented method involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines in acetone under reflux conditions . Another approach includes the use of stoichiometric condensation reactions involving creosol (2-methoxy-4-methylphenol) and short-chain aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or phenol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act on dopaminergic neurons in the brain, similar to the neurotoxic prodrug MPTP, which crosses the blood-brain barrier and selectively targets these neurons . This interaction can lead to various biological effects, including neuroprotection or neurotoxicity, depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

90684-19-8

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol

InChI

InChI=1S/C12H15NO2/c1-15-12-8-10(2-3-11(12)14)9-4-6-13-7-5-9/h2-4,8,13-14H,5-7H2,1H3

InChI Key

WWAKCFYJVOQDNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CCNCC2)O

Origin of Product

United States

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